1-(4-Ethoxy-3-mercaptophenyl)propan-2-one

Catalog No.
S14594974
CAS No.
M.F
C11H14O2S
M. Wt
210.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Ethoxy-3-mercaptophenyl)propan-2-one

Product Name

1-(4-Ethoxy-3-mercaptophenyl)propan-2-one

IUPAC Name

1-(4-ethoxy-3-sulfanylphenyl)propan-2-one

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

InChI

InChI=1S/C11H14O2S/c1-3-13-10-5-4-9(6-8(2)12)7-11(10)14/h4-5,7,14H,3,6H2,1-2H3

InChI Key

MWDNJGGQNPYZHS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)C)S

1-(4-Ethoxy-3-mercaptophenyl)propan-2-one is an organic compound characterized by the molecular formula C11H14O2SC_{11}H_{14}O_2S and a molecular weight of 210.29 g/mol. Its structure features a propanone moiety attached to a phenyl ring that includes an ethoxy group and a mercapto group, which significantly influence its chemical behavior and biological activity. The compound's IUPAC name is 1-(4-ethoxy-3-sulfanylphenyl)propan-2-one, and it is represented by the InChI Key MWDNJGGQNPYZHS-UHFFFAOYSA-N, with a canonical SMILES notation of CCOC1=C(C=C(C=C1)CC(=O)C)S.

  • Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The ethoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups .

These reactions enable the compound to serve as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical applications.

Research indicates that derivatives of 1-(4-Ethoxy-3-mercaptophenyl)propan-2-one exhibit potential biological activities, including antimicrobial and anticancer properties. The mercapto group allows for interactions with thiol-containing biological molecules, which may modulate enzyme activity or influence cellular signaling pathways. Such interactions are critical in drug development, where understanding the mechanism of action can lead to effective therapeutic agents.

The synthesis of 1-(4-Ethoxy-3-mercaptophenyl)propan-2-one can be achieved through several methods:

  • Condensation Reaction: One common method involves the reaction of 4-ethoxy-3-mercaptophenylacetic acid with acetone under acidic conditions. This reaction typically yields the desired product along with water as a byproduct.
  • Nucleophilic Substitution: Another approach may involve the nucleophilic substitution of an appropriate leaving group on a precursor compound with thiol or alcohol derivatives, facilitating the formation of the target compound .

The applications of 1-(4-Ethoxy-3-mercaptophenyl)propan-2-one are diverse:

  • Chemical Industry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biological Research: The compound is utilized in studies involving enzyme inhibition and protein interactions due to its functional groups.
  • Material Science: It finds applications in producing specialty chemicals and materials, including polymers and coatings.

Studies on 1-(4-Ethoxy-3-mercaptophenyl)propan-2-one have highlighted its interactions with various biological targets. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, influencing their structure and function. Additionally, the carbonyl group's ability to engage in hydrogen bonding enhances its reactivity with biological macromolecules, potentially modulating various biochemical pathways.

Several compounds share structural similarities with 1-(4-Ethoxy-3-mercaptophenyl)propan-2-one. These include:

  • 1-(3-Ethoxy-4-mercaptophenyl)propan-2-one: Similar structure but differs in the position of the ethoxy and mercapto groups.
  • 1-(4-Methoxy-3-mercaptophenyl)propan-2-one: Features a methoxy group instead of an ethoxy group, affecting solubility and reactivity.
  • 1-(4-Ethoxy-3-hydroxyphenyl)propan-2-one: Contains a hydroxyl group which may alter its biological activity compared to the mercapto variant.

Comparison Table

Compound NameStructural FeaturesUnique Properties
1-(4-Ethoxy-3-mercaptophenyl)propan-2-oneEthoxy and mercapto groups on phenyl ringExhibits potential antimicrobial and anticancer activity
1-(3-Ethoxy-4-mercaptophenyl)propan-2-oneEthoxy group at position 3Differences in reactivity due to positional changes
1-(4-Methoxy-3-mercaptophenyl)propan-2-oneMethoxy instead of ethoxyAltered solubility and reactivity profiles
1-(4-Ethoxy-3-hydroxyphenyl)propan-2-oneHydroxyl group replaces mercaptoMay exhibit different biological activities

The uniqueness of 1-(4-Ethoxy-3-mercaptophenyl)propan-2-one lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity patterns compared to these similar compounds.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

210.07145086 g/mol

Monoisotopic Mass

210.07145086 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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